丹参皂苷Ft1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
人参皂苷Ft1 是一种从三七 (Panax notoginseng) 植物中提取的皂苷化合物。 该化合物因其多种药理活性而备受关注,包括促进伤口愈合、增强血小板聚集和抑制癌细胞生长 .
科学研究应用
作用机制
人参皂苷Ft1 通过各种分子靶点和途径发挥其作用:
成纤维细胞增殖: 它激活PI3K/Akt/mTOR 信号通路,促进细胞增殖和胶原蛋白生成.
6. 与相似化合物的比较
人参皂苷Ft1 在人参皂苷中独树一帜,因为其具有特定的药理活性及分子靶点。 相似的化合物包括:
- 人参皂苷Fa
- 人参皂苷Fc
- 人参皂苷Rb1
- 人参皂苷Rc
- 人参皂苷Rb2
- 人参皂苷Rb3
- 人参皂苷Rd
- 人参皂苷Fe
- 人参皂苷Rd2
- 绞股蓝皂苷IX
- 20(S)-人参皂苷Rg3
- 20®-人参皂苷Rg3
- 人参皂苷SFt3
- 人参皂苷Rk1
- 人参皂苷Rg5
- 20(S)-人参皂苷Rh2 .
生化分析
Biochemical Properties
Notoginsenoside Ft1 interacts with several enzymes and proteins. It has been found to selectively target the deubiquitination enzyme USP9X . This interaction undermines the role of USP9X in shielding β-catenin, leading to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This biochemical interaction is believed to contribute to the anti-cancer effects of Notoginsenoside Ft1 .
Cellular Effects
Notoginsenoside Ft1 has been shown to have significant effects on various types of cells. In colorectal cancer cells, it inhibits cell proliferation and enhances the proportion of CD8+ T cells, thus restraining tumor growth . In human dermal fibroblast cells, Notoginsenoside Ft1 increases cell proliferation and collagen production via the PI3K/Akt/mTOR signaling pathway .
Molecular Mechanism
The molecular mechanism of Notoginsenoside Ft1 involves its interaction with key biomolecules. It selectively targets the deubiquitination enzyme USP9X, which leads to a reduction in the expression of downstream effectors in the Wnt signaling pathway . This mechanism is believed to contribute to the anti-cancer effects of Notoginsenoside Ft1 .
Temporal Effects in Laboratory Settings
It has been shown to have significant effects on cell proliferation and collagen production in human dermal fibroblast cells .
Metabolic Pathways
Notoginsenoside Ft1 is involved in several metabolic pathways. It has been found to interact with the deubiquitination enzyme USP9X, affecting the Wnt signaling pathway . Detailed information about other enzymes or cofactors that Notoginsenoside Ft1 interacts with, and its effects on metabolic flux or metabolite levels, is not currently available.
准备方法
合成路线和反应条件: 人参皂苷Ft1 可以通过人参皂苷ST4 的酸水解来合成。 该过程涉及在人参皂苷Fa 和Fc 的C-20 位点裂解碳水化合物侧链,然后在C-25 位点进行羟基化,或在酸性条件下水解C-3 位点的碳水化合物侧链 . 高温和25% 醋酸浓度有利于人参皂苷Ft1 的制备 .
工业生产方法: 人参皂苷Ft1 的工业生产涉及使用超高效液相色谱-串联质谱 (UHPLC-MS/MS) 来监测酸水解过程中化学成分的动态变化 . 人参皂苷Ft1 的理论制备收率约为1.8%,这有利于进一步研究其生物活性及其临床应用 .
化学反应分析
相似化合物的比较
Notoginsenoside Ft1 is unique among ginsenosides due to its specific pharmacological activities and molecular targets. Similar compounds include:
- Notoginsenoside Fa
- Notoginsenoside Fc
- Ginsenoside Rb1
- Ginsenoside Rc
- Ginsenoside Rb2
- Ginsenoside Rb3
- Ginsenoside Rd
- Notoginsenoside Fe
- Ginsenoside Rd2
- Gypenoside IX
- 20(S)-Ginsenoside Rg3
- 20®-Ginsenoside Rg3
- Notoginsenoside SFt3
- Ginsenoside Rk1
- Ginsenoside Rg5
- 20(S)-Ginsenoside Rh2 .
Notoginsenoside Ft1 stands out due to its dual role as a TGR5 agonist and FXR antagonist, which is not commonly observed in other ginsenosides .
属性
IUPAC Name |
(2S,3R,4S,5R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-[(2R)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,58)23-11-16-46(7)31(23)24(50)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)62-41-38(35(55)33(53)26(19-48)60-41)64-42-39(36(56)34(54)27(20-49)61-42)63-40-37(57)32(52)25(51)21-59-40/h10,23-42,48-58H,9,11-21H2,1-8H3/t23-,24+,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35-,36-,37+,38+,39+,40-,41-,42-,44-,45+,46+,47+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXVPTXOKTYXHU-UGGLCNOCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(CO7)O)O)O)C)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O)C)C)O)C)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
917.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。